![molecular formula C10H11BrN2O2 B15280403 3-(Bromomethyl)-2,6,7-trimethyl-1H,5H-pyrazolo[1,2-a]pyrazole-1,5-dione CAS No. 74235-78-2](/img/structure/B15280403.png)
3-(Bromomethyl)-2,6,7-trimethyl-1H,5H-pyrazolo[1,2-a]pyrazole-1,5-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(Bromomethyl)-2,6,7-trimethyl-1H,5H-pyrazolo[1,2-a]pyrazole-1,5-dione is a heterocyclic compound known for its unique structure and reactivity This compound is part of the pyrazole family, which is characterized by a five-membered ring containing two nitrogen atoms
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Bromomethyl)-2,6,7-trimethyl-1H,5H-pyrazolo[1,2-a]pyrazole-1,5-dione typically involves the condensation of ethyl 2-methylacetoacetate with hydrazine to form 3,4-dimethyl-2-pyrazolin-5-one. This intermediate is then chlorinated and treated with aqueous potassium carbonate under heterogeneous conditions to yield 2,3,5,6-tetramethyl-1H,7H-pyrazolo[1,2-a]pyrazole-1,7-dione. Finally, selective bromination with one equivalent of bromine produces the target compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, such as temperature, pressure, and reagent concentrations, to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
3-(Bromomethyl)-2,6,7-trimethyl-1H,5H-pyrazolo[1,2-a]pyrazole-1,5-dione undergoes various chemical reactions, including:
Substitution Reactions: The bromomethyl group can be substituted with nucleophiles such as thiols, amines, and alcohols.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Cyclization Reactions: It can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Substitution Reactions: Common reagents include thiols, amines, and alcohols, typically under basic conditions.
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products Formed
Substitution Products: Thiol, amine, or alcohol derivatives.
Oxidation Products: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction Products: Reduced derivatives with fewer oxygen-containing functional groups.
Applications De Recherche Scientifique
3-(Bromomethyl)-2,6,7-trimethyl-1H,5H-pyrazolo[1,2-a]pyrazole-1,5-dione has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Acts as a reagent for labeling and detecting thiol groups in proteins and other biomolecules.
Industry: Used in the production of dyes, pigments, and other specialty chemicals
Mécanisme D'action
The mechanism of action of 3-(Bromomethyl)-2,6,7-trimethyl-1H,5H-pyrazolo[1,2-a]pyrazole-1,5-dione involves its ability to alkylate thiol groups. The bromomethyl group reacts with thiol groups in proteins and other biomolecules, forming stable covalent bonds. This alkylation can modify the activity of enzymes and other proteins, making it useful for biochemical studies and drug development .
Comparaison Avec Des Composés Similaires
Similar Compounds
Bromobimane: Another brominated pyrazole compound with similar alkylating properties.
Pyrazole Derivatives: Various pyrazole derivatives with different substituents and functional groups.
Uniqueness
3-(Bromomethyl)-2,6,7-trimethyl-1H,5H-pyrazolo[1,2-a]pyrazole-1,5-dione is unique due to its specific combination of bromomethyl and trimethyl groups, which confer distinct reactivity and applications. Its ability to selectively alkylate thiol groups makes it particularly valuable in biochemical research and drug development .
Propriétés
Numéro CAS |
74235-78-2 |
|---|---|
Formule moléculaire |
C10H11BrN2O2 |
Poids moléculaire |
271.11 g/mol |
Nom IUPAC |
5-(bromomethyl)-1,2,6-trimethylpyrazolo[1,2-a]pyrazole-3,7-dione |
InChI |
InChI=1S/C10H11BrN2O2/c1-5-7(3)12-10(15)6(2)8(4-11)13(12)9(5)14/h4H2,1-3H3 |
Clé InChI |
FSGOJXPAEITAFF-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(N2C(=O)C(=C(N2C1=O)CBr)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


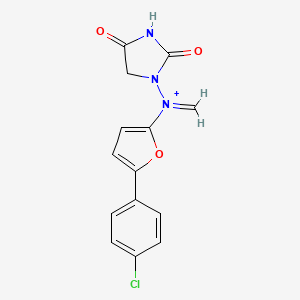


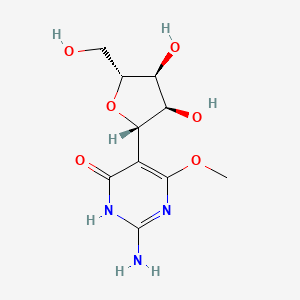
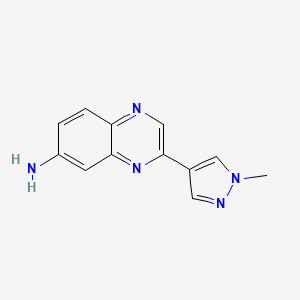
![N-[1-(3,4-dimethoxyphenyl)-2-methylpropyl]-N'-[(1-methyl-1H-benzimidazol-2-yl)methyl]urea](/img/structure/B15280363.png)

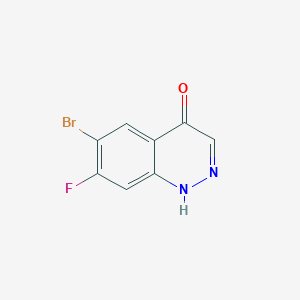

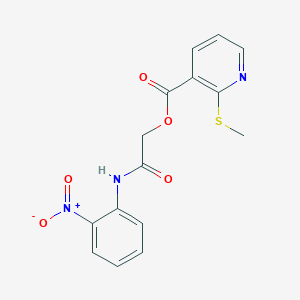
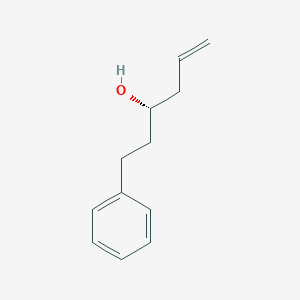
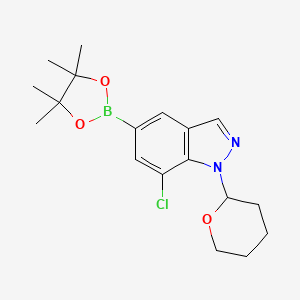
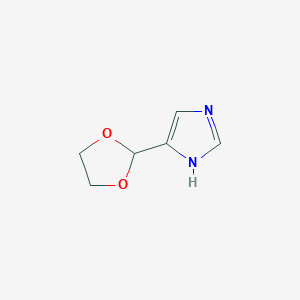
![2-Hydrazono-3-methyl-2,3-dihydrobenzo[d]thiazole-5-sulfonyl fluoride hydrochloride](/img/structure/B15280411.png)
